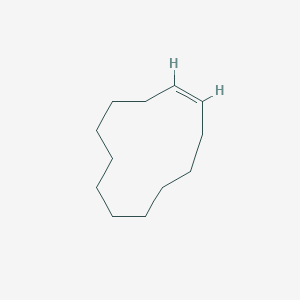
Cyclododecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclododecene is a natural product found in Bellis perennis with data available.
Applications De Recherche Scientifique
Chemical Synthesis and Polymer Production
Cyclododecene as a Monomer:
this compound serves as an important monomer in the production of polymers. It is utilized in the synthesis of multiblock copolymers, particularly with norbornene, leading to materials with tailored properties suitable for various applications. The structure-property relationships of these copolymers have been extensively studied, revealing insights into their mechanical and thermal properties .
Thermosetting Resins:
In the aerospace and electronics industries, this compound is incorporated into epoxy resins to enhance thermal stability and improve curing profiles. These thermosets exhibit remarkable glass transition temperatures exceeding 300 °C, making them suitable for high-performance applications such as structural laminates and circuit packaging .
Conservation Science
Temporary Binding Agent:
this compound is widely used in conservation practices as a temporary binder for fragile objects. Its ability to sublimate slowly allows it to serve as a protective layer for water-sensitive materials during restoration processes. This application is particularly valuable in art conservation, where it helps stabilize delicate inks and paints .
Waterproofing Properties:
Research has demonstrated that this compound can effectively waterproof sensitive materials during aqueous treatments, providing a barrier that protects against moisture while allowing for subsequent restoration work . Its use in paper conservation has been recognized globally by conservators who appreciate its non-residual nature upon sublimation .
Nanotechnology Applications
Graphene Transfer Material:
In nanotechnology, this compound has been proposed as a support material for the transfer of few-layer graphene. Its unique properties allow for a clean transfer process without leaving residues, which is crucial for maintaining the quality of graphene films used in electronic devices. Studies have shown that devices fabricated using this method outperform those made with traditional transfer techniques .
Flame Retardants
This compound derivatives are also explored in the development of flame retardants. Specifically, hexabromocyclododecane (a brominated derivative) is used to reduce flammability in various materials, including plastics and textiles. The incorporation of these compounds can enhance safety by minimizing fire hazards in consumer products .
Environmental Considerations
While this compound and its derivatives have beneficial applications, their environmental impact is an area of ongoing research. Studies focus on understanding the persistence of these compounds in ecosystems and their potential effects on wildlife and human health .
Summary Table of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Chemical Synthesis | Monomer for multiblock copolymers | Tailored mechanical properties |
| Polymer Production | Thermosetting resins | High thermal stability |
| Conservation Science | Temporary binder for fragile objects | Non-residual sublimation |
| Nanotechnology | Support material for graphene transfer | Clean transfer process |
| Flame Retardants | Derivatives used in fire safety applications | Reduced flammability |
Propriétés
Numéro CAS |
1129-89-1 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.3 g/mol |
Nom IUPAC |
cyclododecene |
InChI |
InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2/b2-1- |
Clé InChI |
HYPABJGVBDSCIT-UPHRSURJSA-N |
SMILES |
C1CCCCCC=CCCCC1 |
SMILES isomérique |
C1CCCCC/C=C\CCCC1 |
SMILES canonique |
C1CCCCCC=CCCCC1 |
Key on ui other cas no. |
1501-82-2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















